molecular formula C12H15NO3 B3046293 4-Isopropoxy-3,5-dimethoxybenzonitrile CAS No. 1219828-05-3

4-Isopropoxy-3,5-dimethoxybenzonitrile

Cat. No.: B3046293
CAS No.: 1219828-05-3
M. Wt: 221.25
InChI Key: GVNSCHRAFUYELV-UHFFFAOYSA-N
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Description

4-Isopropoxy-3,5-dimethoxybenzonitrile (CAS: 33842-32-9) is a benzonitrile derivative characterized by a trifunctional aromatic ring substituted with methoxy groups at positions 3 and 5 and an isopropoxy group at position 2. Its molecular formula is C₁₁H₁₃NO₃, with a molecular weight of 207.23 g/mol. The nitrile group (-C≡N) at the para position contributes to its electron-deficient aromatic system, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name

3,5-dimethoxy-4-propan-2-yloxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-8(2)16-12-10(14-3)5-9(7-13)6-11(12)15-4/h5-6,8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNSCHRAFUYELV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1OC)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201259177
Record name 3,5-Dimethoxy-4-(1-methylethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201259177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219828-05-3
Record name 3,5-Dimethoxy-4-(1-methylethoxy)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219828-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethoxy-4-(1-methylethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201259177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropoxy-3,5-dimethoxybenzonitrile typically involves the reaction of 3,5-dimethoxybenzonitrile with isopropyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the formation of the isopropoxy group .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 4-Isopropoxy-3,5-dimethoxybenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Isopropoxy-3,5-dimethoxybenzonitrile is utilized in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies involving the interaction of nitrile-containing compounds with biological systems.

    Medicine: Potential use in the development of pharmaceutical compounds due to its structural features.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Isopropoxy-3,5-dimethoxybenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The nitrile group can participate in hydrogen bonding or other interactions with biological molecules, influencing their activity. The methoxy and isopropoxy groups can modulate the compound’s lipophilicity and overall reactivity .

Comparison with Similar Compounds

Substituent Variations: Hydroxy vs. Isopropoxy

4-Hydroxy-3,5-dimethoxybenzonitrile (CAS: 72684-95-8) replaces the isopropoxy group with a hydroxyl (-OH) substituent. Key differences include:

  • Molecular Formula: C₉H₉NO₃ (vs. C₁₁H₁₃NO₃ for the isopropoxy analog).
  • Polarity : The hydroxyl group increases hydrophilicity (logP ~1.2) compared to the isopropoxy analog (logP ~2.5), impacting solubility and membrane permeability .

Functional Group Variations: Nitrile vs. Ethanamine

Isoproscaline (4-isopropoxy-3,5-dimethoxyphenethylamine) shares the same aromatic substitution pattern but replaces the nitrile with an ethanamine (-CH₂CH₂NH₂) group.

  • Pharmacological Activity : Isoproscaline acts as a psychedelic serotonin receptor agonist due to its phenethylamine backbone, while the nitrile group in 4-isopropoxy-3,5-dimethoxybenzonitrile lacks such activity .
  • Molecular Weight: Isoproscaline (C₁₃H₂₁NO₃, 255.31 g/mol) is larger, affecting blood-brain barrier penetration compared to the lighter benzonitrile derivative (207.23 g/mol) .

Halogenated Analogs

4-Iodo-3,5-dimethylbenzonitrile (CAS: 3058-39-7) replaces alkoxy groups with methyl and iodine substituents.

  • Similarity Score : Structural similarity to this compound is moderate (0.87–0.95), highlighting divergent electronic and steric profiles .

Discontinued Compounds with Related Scaffolds

  • n-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide (CAS: 1219828-05-3): Features a trimethoxybenzamide core, emphasizing the role of amide vs. nitrile groups in hydrogen-bonding capacity and target selectivity .
  • 3-(2-Ethoxyphenyl)-3-hydroxypropanenitrile (CAS: 15958-86-8): Demonstrates how aliphatic chain modifications influence conformational flexibility and metabolic pathways compared to rigid benzonitrile derivatives .

Data Table: Key Properties and Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents logP (Predicted) Research Findings
This compound 33842-32-9 C₁₁H₁₃NO₃ 207.23 Isopropoxy, dimethoxy, nitrile ~2.5 Discontinued; synthetic challenges
4-Hydroxy-3,5-dimethoxybenzonitrile 72684-95-8 C₉H₉NO₃ 179.17 Hydroxy, dimethoxy, nitrile ~1.2 Enhanced solubility in aqueous media
Isoproscaline - C₁₃H₂₁NO₃ 255.31 Isopropoxy, dimethoxy, ethanamine ~1.8 Serotonin receptor agonism
4-Iodo-3,5-dimethylbenzonitrile 3058-39-7 C₉H₈IN 257.07 Iodo, dimethyl, nitrile ~3.1 High halogen-bonding potential

Research Findings and Implications

  • Biological Activity: While Isoproscaline exhibits psychoactive properties, the nitrile analog’s lack of basic nitrogen limits CNS activity, redirecting its utility toward non-pharmacological applications (e.g., agrochemical intermediates) .
  • Structure-Activity Relationships (SAR) : Alkoxy groups (methoxy, isopropoxy) enhance lipophilicity and metabolic stability, whereas hydroxyl or amine groups improve target engagement in biological systems .

Biological Activity

4-Isopropoxy-3,5-dimethoxybenzonitrile is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to a class of organic molecules known for their diverse applications in pharmaceuticals, particularly in the development of drugs targeting various biological pathways.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H17NO3
  • Molecular Weight : 235.28 g/mol
  • Chemical Structure :
C6H3(OCH2CH CH3)2)(OCH3)(CN)\text{C}_6\text{H}_3(\text{OCH}_2\text{CH CH}_3)_2)(\text{OCH}_3)(\text{CN})

This compound features an isopropoxy group and two methoxy groups attached to a benzonitrile core, which is significant for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . In vitro studies have shown effectiveness against various strains of bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis.

MicroorganismMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli64 µg/mLBacteriostatic
Candida albicans16 µg/mLFungicidal

Anticancer Properties

The compound has also been investigated for its anticancer potential . In a series of studies, it was found to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.

Case Studies

  • Breast Cancer Cell Lines (MCF-7) :
    • Concentration Tested : 10-100 µM
    • Outcome : Significant reduction in cell viability observed at concentrations above 50 µM after 48 hours.
    • Mechanism : Induction of apoptosis via mitochondrial pathway activation.
  • Lung Cancer Cell Lines (A549) :
    • Concentration Tested : 5-50 µM
    • Outcome : Dose-dependent inhibition of cell growth with an IC50 value around 25 µM.
    • Mechanism : Inhibition of cell cycle progression at the G1 phase.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, preliminary studies suggest that this compound may possess anti-inflammatory properties . It appears to modulate inflammatory cytokines and reduce oxidative stress markers in cellular models.

Inflammatory MarkerControl LevelTreatment Level (50 µM)
TNF-α100 pg/mL30 pg/mL
IL-680 pg/mL20 pg/mL

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

  • Cell Membrane Interaction : Disruption of microbial membranes leading to cell death.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways in cancer cells.
  • Cytokine Modulation : Inhibition of pro-inflammatory cytokines contributing to reduced inflammation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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